amine](/img/structure/B15241629.png)
[(1-Ethoxycyclobutyl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxycyclobutyl)methylamine is an organic compound with the molecular formula C8H17NO It is a derivative of cyclobutane, featuring an ethoxy group and a methylamine group attached to the cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxycyclobutyl)methylamine typically involves the reaction of cyclobutylmethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the cyclobutyl ring.
Industrial Production Methods
Industrial production of (1-Ethoxycyclobutyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxycyclobutyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The ethoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutylmethylamine or ethylcyclobutane.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry
(1-Ethoxycyclobutyl)methylamine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, (1-Ethoxycyclobutyl)methylamine can be used to study the effects of cyclobutyl-containing compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used to develop new therapeutic agents. Its structural features may contribute to the design of drugs with specific biological activities.
Industry
In the industrial sector, (1-Ethoxycyclobutyl)methylamine can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (1-Ethoxycyclobutyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methylamine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclobutyl ring provides a rigid framework that can affect the overall conformation and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxycyclobutyl)methylamine
- (1-Ethoxycyclopropyl)methylamine
- (1-Ethoxycyclopentyl)methylamine
Uniqueness
(1-Ethoxycyclobutyl)methylamine is unique due to its specific combination of functional groups and ring structure. The presence of the ethoxy group and the cyclobutyl ring distinguishes it from other similar compounds, providing distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(1-ethoxycyclobutyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H17NO/c1-3-10-8(7-9-2)5-4-6-8/h9H,3-7H2,1-2H3 |
InChI Key |
HDFWFJBXVQFJER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



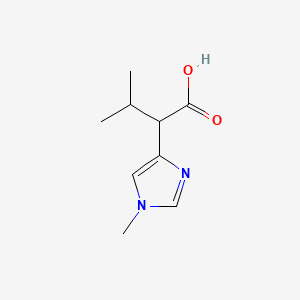
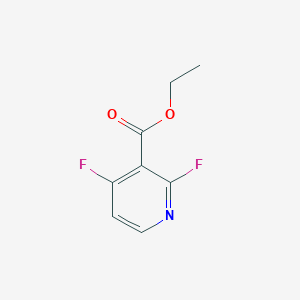
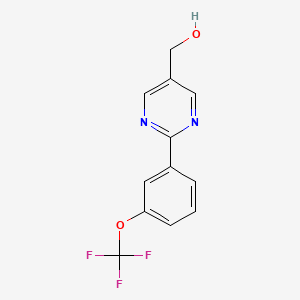
![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)
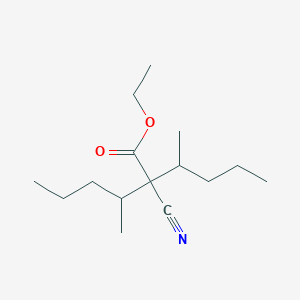

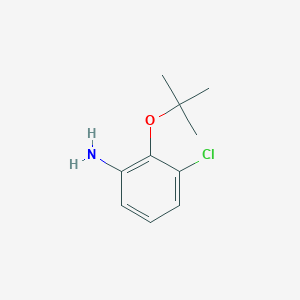

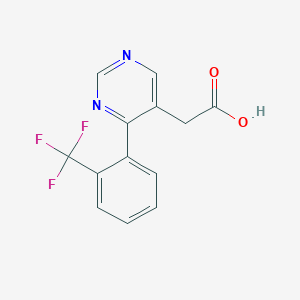
![tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B15241584.png)
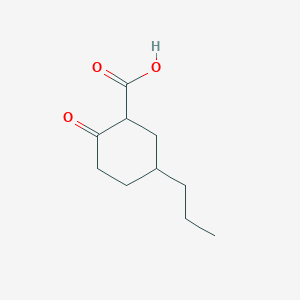
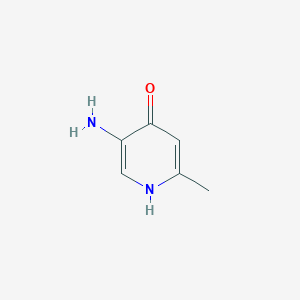
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241607.png)
